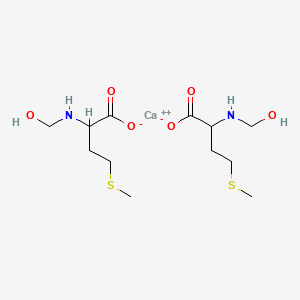

Calcium N-(hydroxymethyl)-DL-methionate

Description

Contextualization as a Methionine Analogue and Derivative in Biochemical Sciences

Calcium N-(hydroxymethyl)-DL-methionate is recognized as a derivative of DL-methionine (B7763240), an essential sulfur-containing amino acid. nih.govwikipedia.org In biochemical sciences, methionine is crucial not only as a fundamental component of proteins but also as a precursor for other vital molecules. nih.govyoutube.com Its active form, S-adenosylmethionine (SAM), is the primary methyl group donor in a vast number of metabolic reactions, including the methylation of DNA and other biomolecules. nih.govnih.gov

Methionine analogues and derivatives are compounds that are structurally similar to methionine and are investigated for their potential to act as substitutes or to possess modified activities. uwaterloo.ca The use of such analogues is a long-standing practice in animal nutrition to supplement feeds that are naturally low in methionine, which is often a limiting amino acid for growth and protein synthesis. semanticscholar.orgcjbio.net

This compound, commercially known as Mepron, is one such derivative. nih.gov It is structurally distinct from other common methionine supplements like DL-methionine (DL-Met) and the methionine hydroxy analogue (MHA). nih.goveuropa.eu Research in biochemical sciences has focused on comparing the efficacy of these different forms. Studies involving calves, for instance, have shown that this compound can be an effective methionine derivative, positively influencing live weight gain, nitrogen retention, and the concentration of free methionine in the blood serum. nih.gov The core of this research is to understand how the chemical modification—in this case, the addition of a hydroxymethyl group to the amino group of methionine—affects its stability, absorption, and subsequent metabolic utilization.

| Compound Name | Abbreviation | Description | Key Research Finding |

|---|---|---|---|

| L-Methionine | L-Met | The naturally occurring, biologically active form of the amino acid. | Serves as the baseline for comparing the bioavailability of other methionine sources. cjbio.net |

| DL-Methionine | DL-Met | A synthetic racemic mixture of D- and L-isomers, widely used as a feed supplement. semanticscholar.org | Effective dietary source for protein synthesis in monogastric animals. europa.eu |

| Methionine Hydroxy Analogue | MHA | A precursor that is converted to L-methionine in the animal's body. semanticscholar.orgcjbio.net | Shows somewhat lower bioefficacy than DL-methionine forms in monogastric animals. europa.eu |

| This compound | Mepron | A derivative of DL-methionine where a hydroxymethyl group is attached to the nitrogen atom. nih.gov | Demonstrated positive results in ruminant calves for weight gain and nitrogen retention. nih.gov |

Rationale for Academic Investigation into Hydroxymethylated Methionine Derivatives

The academic investigation into hydroxymethylated derivatives of amino acids and other bioactive compounds is driven by the potential to enhance their physicochemical and pharmacokinetic properties. nih.gov The process of hydroxymethylation, which involves adding a hydroxymethyl (-CH₂OH) group, can be a strategic approach in medicinal chemistry and drug design to create prodrugs. nih.gov A prodrug is an inactive or less active molecule that is converted into an active drug within the body through enzymatic or chemical reactions. nih.gov

The primary rationales for exploring hydroxymethylated derivatives include:

Improved Solubility and Bioavailability : Poor water solubility can be a significant hurdle for the effectiveness of many compounds. Hydroxymethylation can increase a molecule's polarity and its potential for hydrogen bonding, which may lead to improved aqueous solubility and, consequently, better bioavailability. nih.govrsc.org

Enhanced Stability : The modification can protect a functional group from degradation. For instance, N-hydroxymethylation of a peptide's C-terminal amide bond has been shown to protect it against certain proteolytic enzymes, potentially overcoming enzymatic barriers and improving cellular uptake. nih.gov

Modified Pharmacokinetics : The addition of a hydroxymethyl group can alter how a compound is absorbed, distributed, metabolized, and excreted. This allows researchers to fine-tune the delivery and activity profile of a parent molecule. nih.gov

In the specific context of methionine, academic inquiry into its hydroxymethylated form, this compound, is based on this established chemical strategy. The research aims to determine if the hydroxymethyl group provides an advantage over other forms of methionine. For example, in ruminant animals, a key challenge is protecting amino acid supplements from degradation by microbes in the rumen. A derivative like this compound is investigated to see if its structure allows it to bypass this microbial degradation and be absorbed more efficiently in the lower gastrointestinal tract. nih.goveuropa.eu Quantum chemical studies on N-methylated amino acids have also shown that such modifications can increase lipophilicity and aqueous solubility simultaneously, properties that are highly desirable in drug development. rsc.org

Historical Trajectories and Evolution of Research Interest in Amino Acid Derivatives

The scientific journey into amino acid derivatives is a natural extension of the foundational discoveries of amino acids themselves. The history of amino acid research began with their isolation from natural sources, such as the extraction of monosodium glutamate (B1630785) from protein hydrolysates in 1908. nih.govresearchgate.net The groundbreaking experiments by Stanley L. Miller in 1953, which synthesized amino acids under simulated early Earth conditions, further solidified their importance as the fundamental building blocks of life and opened new avenues for chemical synthesis. ebsco.com

Initially, the commercial production of amino acids relied on extraction or chemical synthesis. nih.govresearchgate.net The mid-20th century saw the rise of fermentation as the primary method for producing amino acids, a shift that also spurred research into microbial genetics and metabolic engineering. nih.govresearchgate.net Scientists learned to develop microbial strains that could overproduce specific amino acids by overcoming their natural feedback control systems. nih.gov

The interest in amino acid derivatives and analogues evolved from several key needs:

Metabolic Research : Amino acid analogues became invaluable tools for studying metabolic pathways. By introducing a slightly modified amino acid, researchers could probe the specificity of enzymes and transport systems.

Overcoming Biological Limitations : In fields like animal nutrition, the goal was to improve upon the standard forms of essential amino acids. Methionine, being a common limiting amino acid in corn- and soy-based diets, became a prime target for such innovation. cjbio.net This led to the commercial availability of derivatives like DL-methionine and methionine hydroxy analogue. cjbio.net

Pharmaceutical and Biomedical Applications : The evolution of drug design embraced the modification of natural molecules, including amino acids. N-methylation and other modifications are now recognized as significant strategies for improving the drug-like properties of peptide-based structures. rsc.orgelsevierpure.com

The research into methionine derivatives specifically reflects this broader historical trend. As the understanding of methionine's metabolism grew, so did the efforts to create forms that could be delivered more effectively. youtube.comresearchgate.net The development of compounds like this compound represents a more advanced stage in this evolution, applying specific chemical modifications (hydroxymethylation) to address particular challenges, such as ruminal degradation in cattle, thereby continuing the long history of optimizing the use of essential amino acids in science and industry. nih.gov

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

52886-07-4 |

|---|---|

Molecular Formula |

C12H24CaN2O6S2 |

Molecular Weight |

396.5 g/mol |

IUPAC Name |

calcium;2-(hydroxymethylamino)-4-methylsulfanylbutanoate |

InChI |

InChI=1S/2C6H13NO3S.Ca/c2*1-11-3-2-5(6(9)10)7-4-8;/h2*5,7-8H,2-4H2,1H3,(H,9,10);/q;;+2/p-2 |

InChI Key |

NWNPLGLJNZEMTE-UHFFFAOYSA-L |

Canonical SMILES |

CSCCC(C(=O)[O-])NCO.CSCCC(C(=O)[O-])NCO.[Ca+2] |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Calcium N Hydroxymethyl Dl Methionate

Chemical Synthesis Routes for N-(hydroxymethyl)-DL-methionine Calcium Salt

The industrial preparation of Calcium N-(hydroxymethyl)-DL-methionate can be accomplished through distinct chemical pathways. One documented method involves a two-step process where DL-methionine (B7763240) is first reacted with a calcium source to form an intermediate, which is then subsequently reacted with formaldehyde (B43269). google.com An alternative approach involves the initial hydroxymethylation of DL-methionine, followed by neutralization with a calcium base like calcium hydroxide (B78521) to produce the final salt. google.com

A specific patented method outlines a process that begins with the reaction of D,L-methionine with a calcium salt to generate D,L-methionine calcium. google.com This intermediate is then subjected to a hydroxymethylation reaction with formaldehyde in an aqueous medium. google.com After the reaction is complete, the resulting product is filtered, washed with cold water, dried, and pulverized to yield the final powdered this compound. google.com

Reaction Mechanisms Involving DL-Methionine and Formaldehyde

The core of the synthesis is the reaction between the amino group of DL-methionine and the carbonyl group of formaldehyde. This reaction is a hydroxymethylation, a type of nucleophilic addition. The nitrogen atom of the primary amine in DL-methionine acts as a nucleophile, attacking the electrophilic carbonyl carbon of formaldehyde. This leads to the formation of a transient intermediate which, upon proton transfer, results in the stable N-(hydroxymethyl) group attached to the methionine nitrogen atom. google.comgoogle.com This reaction can be performed either on free DL-methionine, which is later neutralized with a calcium source, or on the pre-formed DL-methionine calcium salt. google.com

Formation of the Calcium Salt from Methionine Hydroxy Analogue

A related but distinct compound is the calcium salt of the hydroxy analogue of methionine (HMTBa-Ca). europa.eueuropa.eu This compound is not this compound, but rather the calcium salt of 2-hydroxy-4-(methylthio)butanoic acid (HMTBa). The synthesis of HMTBa itself typically starts from acrolein and methanethiol. rsc.org The resulting 3-methylthiopropionaldehyde (MMP) undergoes a reaction to form an intermediate which is then hydrolyzed to produce HMTBa. rsc.org The subsequent formation of the calcium salt (HMTBa-Ca) is achieved by reacting the HMTBa free acid with calcium carbonate or calcium hydroxide. nih.gov This process yields the calcium salt of D,L-HMTBA with a purity of approximately 95%. rsc.org It is important to distinguish this analogue from this compound, which retains the amino group of methionine, albeit in a derivatized form. google.comeuropa.eu

Process Optimization for Synthesis Yield and Purity

Process optimization is critical for achieving high yield and purity in the synthesis of this compound. Patented methodologies provide detailed parameters to maximize the efficiency of the reaction. google.com Key variables that are controlled include reactant concentrations, temperature, and pH. google.comgoogle.com

For instance, in the two-step synthesis starting with DL-methionine, the initial formation of DL-methionine calcium involves dissolving methionine in water with sodium hydroxide and heating it to approximately 80°C. google.com A separate heated solution of calcium chloride is then added, with the system's pH maintained between 5.5 and 7.0. google.com In the subsequent hydroxymethylation step, the isolated D,L-Methionine calcium reacts with formaldehyde. Following the reaction, the product is filtered, washed, and dried. google.com Adherence to these optimized conditions has been reported to produce yields as high as 94% with a purity of 99%. google.com

Table 1: Synthesis Parameters and Outcomes

| Parameter | Value | Source |

|---|---|---|

| Reactants (Example 1) | DL-Methionine (1.0mol), Sodium Hydroxide (1.0mol), Calcium Chloride (0.8mol) | google.com |

| Reaction Temperature | 60-90°C | google.comgoogle.com |

| System pH | 5.5 - 7.0 | google.com |

| Reported Yield | 92-94% | google.com |

| Reported Purity | 99% | google.com |

Precursor Chemistry and Intermediate Compounds in Synthesis

The synthesis of this compound relies on well-defined precursors and the formation of key intermediates that dictate the structure of the final product.

Role of DL-Methionine as a Primary Substrate

DL-Methionine (chemical formula C₅H₁₁NO₂S) is the fundamental building block for this synthesis. europa.eursc.orgnist.gov As an essential amino acid, its structure provides the necessary functional groups for the chemical modifications. nist.gov The α-amino group is the site of the hydroxymethylation reaction with formaldehyde, and the α-carboxyl group is the site for the formation of the calcium salt. google.com The thioether side chain (-(CH₂)₂SCH₃) remains intact during this specific synthesis, conferring the characteristic properties of the methionine molecule to the final product. nist.gov

Formation of the N-Hydroxymethyl Group

The formation of the N-hydroxymethyl group is the defining chemical transformation in creating this specific derivative. google.com This functional group is introduced by the reaction of the primary amino group of DL-methionine with formaldehyde. google.comgoogle.com The stability of the resulting N-hydroxymethyl (or N-methylol) compound can be influenced by substitution on the nitrogen atom. nih.gov In this case, the reaction converts the primary amine of methionine into a hydroxymethylamino group [-NH(CH₂OH)]. This transformation is crucial as it modifies the chemical properties of the amino acid while preserving its core structure. google.com

Biochemical and Metabolic Research on Calcium N Hydroxymethyl Dl Methionate

In Vitro Studies on Metabolic Pathways and Cellular Interactions

In vitro research provides a controlled environment to investigate the specific effects of nutritional supplements on the complex ecosystem of the rumen. Studies focusing on the calcium salt of the hydroxy analog of methionine (MHA-Ca) have elucidated its role in modulating metabolic pathways and cellular interactions within the rumen microbial community.

Modulation of Rumen Fermentation Characteristics by Methionine Hydroxy Analogue Calcium Salt (MHA-Ca)

MHA-Ca, a source of methionine, has been shown to influence the primary fermentation products and nitrogen dynamics in the rumen, which are critical for the nutrition and productivity of ruminant animals. nih.govfrontiersin.org Methionine is often a limiting amino acid in ruminants, and providing it in a form like MHA-Ca that can partially resist microbial degradation in the rumen is a strategy to improve its supply to the animal. nih.govfrontiersin.org

Volatile fatty acids (VFAs) are the main energy source for ruminants, produced by microbial fermentation of dietary carbohydrates. Research indicates that MHA-Ca can significantly alter VFA production. In vitro studies have demonstrated that supplementation with MHA-Ca leads to a significant increase in the concentration of total volatile fatty acids (TVFAs). nih.gov

Specifically, the concentration of acetate was found to be significantly higher in groups supplemented with MHA-Ca compared to control groups. nih.gov The ratio of acetate to propionate was also notably increased with MHA-Ca supplementation. nih.gov However, the effects of MHA on rumen VFA content can be variable, with some studies showing no significant changes. nih.gov Another study found that while a related methionine hydroxy analog (HMBi) increased total VFAs, acetate, and propionate, the impact of MHA-Ca was less pronounced, suggesting different forms of MHA can have different effects. nih.govfrontiersin.org

Table 1: Effects of MHA-Ca on Rumen Fermentation Parameters (In Vitro)

| Parameter | Control Group | MHA-Ca Group | Significance |

|---|---|---|---|

| Total Volatile Fatty Acids (mmol/L) | Lower | Significantly Higher nih.gov | p < 0.01 |

| Acetate (mmol/L) | Lower | Significantly Higher nih.gov | p < 0.01 |

| Acetate to Propionate Ratio | Lower | Significantly Higher nih.gov | p < 0.01 |

| Ammonia-Nitrogen (NH3-N) (mg/dL) | Higher | Significantly Lower nih.gov | p < 0.01 |

Efficient nitrogen metabolism in the rumen is crucial for maximizing microbial protein synthesis (MPS), which provides the majority of the amino acids absorbed by the host animal. mdpi.com MHA-Ca supplementation has been shown to favorably impact nitrogen utilization by the rumen microbiota. nih.gov

Studies have reported that the concentration of microbial protein (MCP) was significantly higher in in vitro fermentations supplemented with MHA-Ca compared to controls. nih.gov This suggests that MHA-Ca can serve as a source of methionine for rumen microorganisms, promoting their growth and proliferation. frontiersin.org Concurrently, MHA-Ca supplementation leads to a significant reduction in ammonia-nitrogen (NH3-N) concentrations in the rumen fluid. nih.gov This decrease in ammonia-N, coupled with the increase in MCP, indicates improved capture and utilization of available nitrogen by the microbial population for protein synthesis. nih.govresearchgate.net This is consistent with findings that rumen-protected methionine sources can increase the absorption rate of ruminal NH3-N. nih.gov

Impact on Rumen Microbial Community Structure and Diversity

The metabolic changes observed with MHA-Ca supplementation are underpinned by shifts in the composition and diversity of the rumen microbial community. nih.gov

Analysis of the rumen microbiota using 16S rRNA sequencing has revealed that MHA-Ca alters the relative abundance of key bacterial groups. nih.gov At the phylum level, diets supplemented with methionine hydroxy analogs have been associated with a higher relative abundance of Firmicutes and Bacteroidetes, which are core bacterial components of the rumen, and a lower relative abundance of Proteobacteria compared to control diets. frontiersin.orgnih.gov

At the genus level, a significant increase in the abundance of Prevotella has been observed with MHA-Ca supplementation. nih.gov Conversely, the relative abundance of Ruminobacter was found to be lower in MHA-Ca treated groups. nih.gov Another study noted that the control group had a higher relative abundance of Prevotellaceae_UCG_004 compared to the MHA-Ca group. nih.gov These shifts in microbial populations are significant as these genera play vital roles in feed degradation and fermentation. nih.gov

Table 2: Relative Abundance of Key Bacterial Taxa with MHA-Ca Supplementation

| Taxonomic Level | Taxa | Control Group | MHA-Ca Group | Effect of MHA-Ca |

|---|---|---|---|---|

| Phylum | Bacteroidetes | Lower Abundance | Higher Abundance nih.gov | Increase |

| Firmicutes | Lower Abundance | Higher Abundance frontiersin.orgnih.gov | Increase | |

| Proteobacteria | Higher Abundance | Lower Abundance nih.gov | Decrease | |

| Genus | Prevotella | Lower Abundance | Higher Abundance nih.gov | Increase |

| Ruminobacter | Higher Abundance | Lower Abundance nih.gov | Decrease |

The alterations in the rumen microbial community structure are directly linked to the observed changes in fermentation end-products. Spearman's correlation analysis has shown positive correlations between the relative abundance of specific bacterial genera and key fermentation parameters. nih.gov

Substrate Utilization and Amino Acid Metabolism by Microorganisms

Methionine metabolism in the gut can be influenced by the composition of the microbial community. Studies have shown that dietary supplementation with methionine can modulate the gut microbiota in poultry. For instance, changes in the populations of bacteria such as Clostridium and Bacteroides have been observed in response to methionine supplementation. These microorganisms can, in turn, metabolize methionine and other sulfur-containing amino acids, potentially impacting their availability for absorption by the host.

In ruminant animals, the microbial population in the rumen is known to extensively metabolize dietary amino acids. While not directly applicable to monogastric species like broilers and shrimp, this research highlights the capacity of microorganisms to alter methionine and its analogues before they reach the sites of absorption. The stability of a methionine source in the presence of microbial populations can, therefore, affect its nutritional value.

Enzymatic Biotransformation and Hydrolysis Kinetics in vitro

For Calcium N-(hydroxymethyl)-DL-methionate to be utilized by an animal for protein synthesis, it must first be converted to L-methionine. This biotransformation is an enzymatic process. The initial step is the hydrolysis of the N-(hydroxymethyl) group, followed by the conversion of the resulting DL-methionine (B7763240) hydroxy analogue to L-methionine.

The enzymatic conversion of methionine hydroxy analogue to L-methionine involves a two-step process. First, the hydroxy analogue is oxidized to α-keto-methionine. Subsequently, this keto-acid is transaminated to form L-methionine. Enzymes responsible for these conversions are present in various tissues within the animal's body, including the liver and intestinal mucosa.

In Vivo (Non-Clinical Animal Models) Investigations on Metabolic Fate and Bioefficacy

Bioefficacy Assessment in Monogastric Species (e.g., Broilers, Shrimp)

The bioefficacy of this compound, often referred to as methionine hydroxy analogue-calcium (MHA-Ca), has been extensively evaluated in monogastric species, particularly in broiler chickens and shrimp. These studies typically compare its effects on growth performance and feed efficiency relative to DL-methionine, which is considered a standard for synthetic methionine sources.

In broiler chickens, numerous studies have demonstrated that supplementation with MHA-Ca improves growth performance and feed efficiency compared to diets deficient in methionine. However, its relative bioavailability (RBV) compared to DL-methionine is a subject of ongoing research and discussion. A meta-analysis of several broiler trials concluded that the bioefficacy of MHA-Ca is significantly lower than its active substance content would suggest nih.gov. On a product-to-product basis, the average RBV of MHA-Ca has been reported to be around 61-65% that of DL-methionine nih.gov. Another study reported that the relative effectiveness of MHA-Ca did not exceed 65% compared to DL-Methionine in increasing live weight and improving feed conversion in broilers researchgate.net.

In Pacific white shrimp (Litopenaeus vannamei), dietary supplementation with MHA-Ca has been shown to improve growth performance and feed utilization nih.gov. One study found that shrimp fed diets supplemented with MHA-Ca exhibited a higher weight gain rate (WGR) and specific growth rate (SGR) compared to those on a negative control diet nih.govmdpi.com. The growth performance of shrimp fed MHA-Ca was comparable to that of shrimp fed a diet with a higher fishmeal content, indicating its effectiveness as a methionine source in low-fishmeal diets nih.govmdpi.com.

Relative Bioavailability of MHA-Ca compared to DL-Methionine in Broilers

| Parameter | Relative Bioavailability (%) | Reference |

|---|---|---|

| Growth Performance (Overall) | 61-65 | nih.gov |

| Productivity (Live Weight) | ≤65 | researchgate.net |

Effect of MHA-Ca on Growth Performance of Pacific White Shrimp

| Dietary Treatment | Weight Gain Rate (WGR) | Specific Growth Rate (SGR) | Reference |

|---|---|---|---|

| Negative Control | Lower | Lower | nih.govmdpi.com |

| MHA-Ca Supplemented | Higher | Higher | nih.govmdpi.com |

The primary role of methionine as an essential amino acid is its incorporation into proteins. Therefore, the efficacy of this compound is also assessed by its ability to support protein synthesis and nitrogen deposition.

In studies with starter pigs, a model for monogastric animals, the relative bioavailability of MHA-Ca to support nitrogen retention was found to be approximately 71% on a product-to-product basis compared to DL-methionine researchgate.netfrontiersin.org. Supplementation with MHA-Ca led to a linear increase in nitrogen retention, indicating its utilization for protein synthesis researchgate.netfrontiersin.org.

In Pacific white shrimp, supplementation with MHA-Ca in low-fishmeal diets has been shown to facilitate protein synthesis nih.govmdpi.com. This was evidenced by the upregulation of the expression of key genes involved in protein synthesis pathways, such as the target of rapamycin (tor) nih.govmdpi.com. The addition of MHA-Ca also led to an increase in the methionine content in the shrimp, further supporting its role in protein deposition dntb.gov.ua.

Relative Bioavailability of MHA-Ca for Nitrogen Retention in Starter Pigs

| Comparison | Relative Bioavailability (%) | Reference |

|---|---|---|

| MHA-Ca vs. DL-Methionine (Product-to-product) | 71 | researchgate.netfrontiersin.org |

In broiler production, breast meat yield is a critical economic parameter and is sensitive to dietary amino acid levels. The impact of this compound on breast muscle development is, therefore, a key measure of its bioefficacy.

Several studies have shown that supplementation with MHA-Ca can improve breast meat yield in broilers compared to methionine-deficient diets. However, in line with growth performance data, its relative efficacy is typically lower than that of DL-methionine. Research has indicated a curvilinear increase in breast meat yield with increasing supplementation of both DL-methionine and MHA-Ca. One study reported that broilers fed diets with no supplemental methionine had lower breast fillet and tender percent yields compared to those receiving supplementation mdpi.com. Methionine supplementation, in general, has been shown to improve muscle accretion and, consequently, meat yield.

Effect of Methionine Supplementation on Broiler Breast Meat Yield

| Dietary Treatment | Breast Fillet Yield | Tender Percent Yield | Reference |

|---|---|---|---|

| No Supplemental Methionine | Lower | Lower | mdpi.com |

| Supplemental Methionine | Higher | Higher | mdpi.com |

Metabolism and Utilization in Ruminant Species (e.g., Sheep, Calves)

The utilization of methionine sources like this compound in ruminants is complex due to the activity of the rumen microbiome. To be effective, the methionine source must partially bypass microbial degradation in the rumen to reach the small intestine for absorption.

The efficacy of a supplemental methionine source in ruminants is largely determined by its ability to escape degradation by rumen microbes. The chemical structure of the methionine hydroxy analog, from which this compound is derived, provides a degree of natural protection against this degradation. novusint.com

Research conducted on lactating dairy cows provides specific insights into the ruminal fate of the dry calcium salt of methionine hydroxy analog (MHA). In one key study, it was determined that, on average, 39.5% of the methionine hydroxy analog escaped rumen degradation. nih.govresearchgate.net The amount or form of the analog did not significantly affect the percentage that escaped the rumen. nih.govresearchgate.net Specifically, for the dry calcium salt form, the ruminal escape rate was measured at 34.9%. nih.govresearchgate.net The European Food Safety Authority (EFSA) notes that hydroxy analogues of methionine are more slowly degraded in the rumen than DL-methionine, allowing them to partially escape ruminal degradation. nih.goveuropa.eu

Table 1: Ruminal Escape and Duodenal Appearance of Methionine Hydroxy Analog (MHA) Forms in Lactating Dairy Cows

| Form of MHA | Dose (g) | Ruminal Escape (% of dose) |

|---|---|---|

| Dry Calcium Salt | 51.2 | 34.9% |

| Liquid Analog | 25 | 42.5% |

| Liquid Analog | 50 | 41.0% |

| Average | 39.5% |

Data sourced from Koenig et al. (2002). nih.govresearchgate.net

Once the compound bypasses the rumen, it becomes available for absorption and subsequent conversion into a biologically active form. The primary pathway involves passive diffusion across the rumen wall and omasum, after which it is converted to L-methionine in tissues such as the liver. novusint.com

Studies measuring the flow of MHA to the duodenum (the first part of the small intestine) found that an average of 22% of the administered dose appeared post-ruminally. nih.govresearchgate.net For the dry calcium salt form specifically, the duodenal appearance was 22.7%. nih.govresearchgate.net A variable but significant portion, averaging 17.6%, was also found to be absorbed from the omasum before reaching the duodenum. nih.govresearchgate.net The increase in serum methionine concentrations following administration indicates that the analog that escapes the rumen is absorbed and successfully metabolized to methionine. nih.govresearchgate.net

Table 2: Post-Ruminal Availability of MHA in Lactating Dairy Cows

| Form of MHA | Dose (g) | Duodenal Appearance (% of dose) | Omasal Absorption (% of dose) |

|---|---|---|---|

| Dry Calcium Salt | 51.2 | 22.7% | 12.3% |

| Liquid Analog | 25 | 16.2% | 26.3% |

| Liquid Analog | 50 | 26.8% | 14.2% |

| Average | 22.0% | 17.6% |

Data sourced from Koenig et al. (2002). nih.govresearchgate.net

However, other studies have shown no significant impact. One study on lactating dairy cows found that supplementing with rumen-protected methionine did not affect the total apparent digestibility of dry matter, crude protein, neutral detergent fiber (NDF), or acid detergent fiber (ADF). frontiersin.org This lack of effect was particularly noted when the diet contained adequate levels of rumen degradable protein. frontiersin.org

Table 3: Effect of MHA-Ca on In Vitro Rumen Fermentation in Sheep

| Parameter | Control Group | MHA-Ca Group |

|---|---|---|

| Dry Matter Digestibility (12h) | Lower | Higher |

| Dry Matter Digestibility (24h) | Lower | Higher |

| Microbial Protein Concentration | Lower | Significantly Higher |

| NH3-N Concentration | Higher | Significantly Lower |

Findings based on a study in Hu Sheep. nih.gov

Role in Antioxidant Defense Mechanisms (Non-Clinical)

Methionine plays a critical role in the body's antioxidant systems, primarily through its role as a precursor to other antioxidant compounds like glutathione. researchgate.net

Research in non-ruminant species has explored the influence of methionine hydroxy analogs on antioxidant enzyme systems. In a study on broiler chickens exposed to heat stress, supplementation with a methionine hydroxy analog was found to increase the gene expression of superoxide dismutase (SOD), thioredoxin reductase 1 (TRxR1), and methionine sulfoxide reductase A (MsrA). cambridge.org This suggests that the methionine analog helps modulate the action of these key antioxidant enzymes to protect against cellular damage from reactive oxygen species (ROS). cambridge.org Another study in shrimp found that MHA-Ca supplementation elevated the levels of reduced glutathione (GSH). frontiersin.org

Supplementation with methionine sources can influence biomarkers of oxidative stress. In a study involving shrimp, dietary addition of MHA-Ca significantly decreased the levels of malondialdehyde (MDA), a common marker for lipid peroxidation and oxidative stress. frontiersin.org Methionine itself acts as an antioxidant by eliminating ROS, and its supplementation can improve the antioxidant status in animals. nih.gov

Intracellular and Molecular Pathways of Methionine Hydroxy Analogue Metabolism

The metabolic fate of methionine hydroxy analogues, such as the active component of this compound, 2-hydroxy-4-(methylthio)butanoic acid (HMTBA), is a sophisticated process that culminates in the formation of L-methionine, the biologically active isomer for protein synthesis. This conversion is a critical prerequisite for its nutritional utilization and involves stereospecific enzymatic reactions that integrate the analogue into the broader network of sulfur amino acid metabolism.

Mechanisms of Conversion to L-Methionine in Biological Systems

The conversion of the D- and L-isomers of methionine hydroxy analogue (MHA) into L-methionine is a two-step enzymatic process. thepoultrysite.com The initial step is stereospecific, meaning different enzymes act upon the D- and L-isomers of the analogue. nih.gov Both isomers are first converted into the intermediate compound 2-keto-4-(methylthio)butanoic acid (KMB), also known as α-keto-methionine. nih.govrsc.org

The L-isomer of HMTBA undergoes oxidation, a reaction catalyzed by the enzyme L-α-hydroxy acid oxidase. nih.govrsc.org In contrast, the D-isomer is converted through dehydrogenation, a process facilitated by the enzyme D-2-hydroxy acid dehydrogenase. nih.govrsc.org

Once the common intermediate, KMB, is formed, it undergoes a second reaction known as transamination. nih.gov In this step, an amino group is transferred from a donor amino acid to KMB, resulting in the formation of L-methionine. thepoultrysite.comrsc.org This final product can then be utilized by the body for protein synthesis and other metabolic functions. thepoultrysite.com The efficiency of this conversion process is a key determinant of the nutritional value of MHA sources. cjbio.net

| Step | Isomer/Substrate | Reaction Type | Product |

|---|---|---|---|

| 1: Formation of α-Keto-Methionine (KMB) | L-HMTBA | Oxidation | α-Keto-Methionine (KMB) |

| D-HMTBA | Dehydrogenation | α-Keto-Methionine (KMB) | |

| 2: Formation of L-Methionine | α-Keto-Methionine (KMB) | Transamination | L-Methionine |

Involvement of Specific Enzymes and Methyl Group Donors

The bioconversion of HMTBA to L-methionine is dependent on the activity of specific enzymes. The stereospecificity of the initial conversion step highlights the distinct enzymatic pathways for each isomer. nih.gov

L-α-hydroxy acid oxidase (L-HAOX): This peroxisomal enzyme catalyzes the oxidation of L-HMTBA to KMB. rsc.orgcambridge.org

D-2-hydroxy acid dehydrogenase (D-HADH): This mitochondrial enzyme is responsible for the dehydrogenation of D-HMTBA to KMB. rsc.orgcambridge.org

Transaminases (Aminotransferases): Following the formation of KMB, this family of enzymes facilitates the final step of conversion. Transaminases transfer an amino group from a donor molecule to KMB, yielding L-methionine. thepoultrysite.comnih.gov These enzymes are ubiquitous, found in the cytosol, mitochondria, and peroxisomes. nih.gov

While the conversion of the hydroxy analogue itself requires an amino group donor for the transamination step, the broader metabolism of the newly synthesized methionine is critically dependent on methyl group donors . mdpi.com Once formed, methionine is converted into S-adenosylmethionine (SAM), which is the universal methyl donor for a vast array of methylation reactions essential for cellular function, including the methylation of DNA, RNA, and proteins. mdpi.comnih.govmdpi.com In the methionine cycle, methionine is regenerated from homocysteine via remethylation, a process that utilizes methyl donors such as 5-methyltetrahydrofolate and betaine. cambridge.orgmdpi.commdpi.com

| Enzyme | Isomer/Substrate Acted Upon | Cellular Location | Function |

|---|---|---|---|

| L-α-hydroxy acid oxidase (L-HAOX) | L-HMTBA | Peroxisomes | Oxidizes L-HMTBA to α-keto-methionine (KMB) |

| D-2-hydroxy acid dehydrogenase (D-HADH) | D-HMTBA | Mitochondria | Dehydrogenates D-HMTBA to α-keto-methionine (KMB) |

| Transaminases | α-Keto-Methionine (KMB) | Cytosol, Mitochondria, Peroxisomes | Transfers an amino group to KMB to form L-Methionine |

Interconnections with Broader Sulfur Amino Acid Metabolic Networks

Upon its synthesis from HMTBA, L-methionine is integrated into the central pathways of sulfur amino acid metabolism, playing roles far beyond its function as a constituent of proteins. nih.govpnas.org The primary metabolic fates of methionine are interconnected and highly regulated.

Protein Synthesis : As an essential amino acid, a primary role of L-methionine is its incorporation into polypeptide chains during protein synthesis. nih.gov

Transmethylation Cycle (Methionine Cycle) : A major portion of metabolic flux for methionine enters the transmethylation cycle. nih.gov Methionine is first adenylated to form S-adenosylmethionine (SAM), the primary methyl group donor for countless biological methylation reactions. nih.govcreative-proteomics.com After donating its methyl group, SAM is converted to S-adenosylhomocysteine (SAH), which is then hydrolyzed to homocysteine. Homocysteine can be remethylated back to methionine, completing the cycle. mdpi.comnih.gov This cycle is fundamental for epigenetic regulation and the synthesis of numerous vital compounds. creative-proteomics.com

Transsulfuration Pathway : When methionine is in excess, the intermediate homocysteine can be directed away from the methionine cycle and into the transsulfuration pathway. nih.govresearchgate.net This irreversible pathway converts homocysteine to cysteine, another crucial sulfur-containing amino acid. nih.govcreative-proteomics.com This process is initiated by the enzyme cystathionine β-synthase. nih.gov The synthesis of cysteine from methionine links the metabolic fates of these two sulfur amino acids and is essential for the production of proteins, glutathione (a major cellular antioxidant), and taurine. nih.govnih.gov

The distribution of homocysteine between the remethylation and transsulfuration pathways is a critical regulatory point in sulfur amino acid metabolism. High levels of SAM, indicating a surplus of methionine, allosterically activate cystathionine β-synthase, promoting the conversion of homocysteine to cysteine and thus catabolizing excess methionine. nih.govresearchgate.net

Advanced Analytical and Characterization Techniques for Research on Calcium N Hydroxymethyl Dl Methionate

Chromatographic Methods for Quantitative Analysis and Purity Evaluation

Chromatographic techniques are the cornerstone for the separation, quantification, and purity assessment of Calcium N-(hydroxymethyl)-DL-methionate and its related analogues. High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) are particularly prominent in this field.

High-Performance Liquid Chromatography (HPLC) stands out as a primary tool for the analysis of methionine and its derivatives due to its high resolution, sensitivity, and adaptability. nih.gov Reversed-Phase HPLC (RP-HPLC) is frequently employed, often utilizing C18 columns to separate the compound from related substances and impurities. ijper.orgpsu.eduresearchgate.net

Detection is commonly achieved using UV detectors set at wavelengths between 200 nm and 214 nm. ijper.orgeuropa.eusielc.com For instance, a simple RP-HPLC method was developed for the simultaneous determination of Calcium-DL-2-hydroxy-4-(methylthio) butyrate (B1204436) (CHMTB), a related compound, using a Waters XBridge C18 column with UV detection at 210 nm. ijper.org The mobile phase in these methods typically consists of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol (B129727), often run in a gradient elution mode to achieve optimal separation. ijper.orgsielc.comnih.gov

Mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms, has also proven effective for analyzing methionine and its impurities, offering alternative selectivity. nih.gov These methods are capable of detecting and quantifying impurities at very low levels, often below 0.05%. nih.gov

Table 1: Examples of HPLC Methods for Methionine and its Analogues

| Analyte | Column | Mobile Phase | Detection | Key Findings | Reference |

|---|---|---|---|---|---|

| Calcium-DL-2-hydroxy-4-(methylthio) butyrate (CHMTB) | Waters XBridge C18 (250 mm x 4.6 mm, 5µm) | Gradient of Ammonium hydrogen sulphate buffer (pH 7.0) and Acetonitrile | UV at 210 nm | Retention time ~7 min; Recovery 98-102% | ijper.org |

| Hydroxy analogue of methionine (HMTBa) | Reversed Phase | Not specified | UV at 214 nm | RSDr: 0.4-2.7%; RSDip: 1.6-2.7%; Recovery: 89-99% | europa.eu |

| L-Methionine Impurities | SIELC® Primesep 100 (mixed-mode) | Gradient of Acetonitrile and aqueous buffer | UV | LOD: 0.06-0.30 µg/ml; LOQ: 0.30-0.75 µg/ml; Recovery: 96.0-121.4% | nih.gov |

| Methionine | Primesep 100 (mixed-mode) | Gradient of Acetonitrile and water with Sulfuric acid buffer | UV at 200 nm | LOD: 40 ppb | sielc.com |

Capillary Electrophoresis (CE), particularly Capillary Zone Electrophoresis (CZE), offers a powerful alternative to HPLC for the analysis of this compound. lumexinstruments.com This technique separates ions based on their electrophoretic mobility in an electric field, providing rapid analysis times, often under 15 minutes. lumexinstruments.comnih.gov

A key advantage of CE is the direct determination of the primary analyte, as opposed to indirect methods. lumexinstruments.com For the analysis of methionine hydroxy analogue (HMTBa) and its calcium salt, a CZE method with direct UV detection at 200 nm has been established. lumexinstruments.com The background electrolyte (BGE) is a critical parameter, with optimized systems using buffers such as boric acid or phosphate (B84403) at a specific pH, sometimes with an organic modifier like methanol to improve peak shape and resolution. nih.govconicet.gov.ar The method's efficiency is also dependent on instrumental parameters like applied voltage and capillary temperature, which are optimized to balance analysis time and separation quality. conicet.gov.arnih.gov

Table 2: Capillary Electrophoresis (CE) Method Parameters

| Parameter | Condition | Reference |

|---|---|---|

| Technique | Capillary Zone Electrophoresis (CZE) | lumexinstruments.com |

| Capillary | Fused silica (B1680970) (e.g., 40-65 cm length, 75 µm i.d.) | nih.govconicet.gov.ar |

| Detection | Direct or Indirect UV at 200-214 nm | lumexinstruments.comconicet.gov.ar |

| BGE Example | 70 mM Boric acid (pH 9.5) with 32% methanol | nih.gov |

| Applied Voltage | 20-30 kV | nih.govmdpi.com |

| Temperature | 25-35 °C | conicet.gov.armdpi.com |

| Analysis Time | < 15 minutes | lumexinstruments.comnih.gov |

Spectroscopic Techniques for Structural Elucidation and Confirmation

Spectroscopic methods are indispensable for confirming the chemical structure of this compound. While quantitative methods measure the amount of the substance, spectroscopic techniques provide information about its molecular architecture.

Single-crystal X-ray diffraction is a definitive technique for determining the absolute three-dimensional structure and stereochemistry of a molecule. nih.gov This method was used to elucidate the (R)-configuration of a related compound, N(alpha)-benzoyl-C(alpha)-hydroxymethyl methionine, by analyzing how X-rays are scattered by the atoms in a single crystal of the material. nih.gov

Methodologies for Sample Preparation from Complex Biological Matrices

Analyzing this compound in complex biological matrices such as plasma, urine, or tissue homogenates presents a significant challenge due to the presence of interfering substances like proteins, lipids, and salts. nih.govbiotage.com Therefore, a robust sample preparation step is crucial to isolate the analyte and remove matrix components before instrumental analysis. nih.govresearchgate.net

Several techniques are employed for this purpose:

Protein Precipitation (PPT): This is a common first step where a solvent like acetonitrile or methanol is added to a plasma or serum sample to denature and precipitate the majority of proteins, which are then removed by centrifugation.

Liquid-Liquid Extraction (LLE): This method separates compounds based on their relative solubilities in two different immiscible liquids (e.g., an aqueous sample and an organic solvent). It offers high selectivity and is widely used for biological samples. researchgate.net

Solid-Phase Extraction (SPE): SPE is a highly effective and automatable technique that uses a solid sorbent material packed in a cartridge to selectively adsorb the analyte from the liquid sample. Interfering compounds are washed away, and the purified analyte is then eluted with a different solvent. biotage.com

Dilute and Shoot: For simpler matrices like urine, a straightforward approach of diluting the sample with a suitable buffer before injection into the analytical instrument may be sufficient. biotage.com

Acid Hydrolysis: For analyzing total methionine content from protein-bound sources, acid hydrolysis is used to break down proteins and release the constituent amino acids before analysis. researchgate.net

For feedstuffs, a common extraction method involves using a mixture such as water and acidified methanol to extract the active substance from the solid matrix. europa.eu

Rigorous Method Validation and Performance Characteristics in Research Applications

To ensure that an analytical method is reliable, accurate, and fit for its intended purpose, it must undergo rigorous validation. psu.eduresearchgate.net This process is typically performed according to guidelines from the International Council for Harmonisation (ICH) or other relevant regulatory bodies. ijper.orgnih.gov Key performance characteristics are evaluated to define the method's capabilities and limitations. researchgate.net

The primary validation parameters include:

Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. psu.eduresearchgate.net

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. This is typically evaluated by a regression analysis, with correlation coefficients (r²) close to 1.000 indicating good linearity. ijper.orgnih.gov

Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of analyte is spiked into a sample matrix. Recoveries are typically expected to be within 98-102%. ijper.orgpsu.edu

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the Relative Standard Deviation (RSD) for a series of measurements. europa.eunih.gov

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. nih.govnih.gov

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.govnih.gov

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH of the mobile phase, column temperature), providing an indication of its reliability during normal usage. ijper.org

Table 3: Typical Performance Characteristics from Validated Methods

| Parameter | Typical Value / Range | Reference |

|---|---|---|

| Linearity (r²) | > 0.999 | ijper.org |

| Accuracy (Recovery) | 95.27% - 102.90% | psu.eduresearchgate.net |

| Precision (RSD) | 0.2% - 4.6% | europa.eueuropa.eu |

| LOD | 0.06 - 44.61 µg/mL | nih.govnih.gov |

| LOQ | 0.30 - 135.21 µg/mL | nih.govnih.gov |

Comparative Academic Investigations of Calcium N Hydroxymethyl Dl Methionate with Alternative Methionine Sources

Comparative Studies with DL-Methionine (B7763240) (DL-Met)

DL-Methionine (DL-Met) serves as a benchmark for evaluating the efficacy of other methionine sources. Extensive research has been conducted to compare Calcium N-(hydroxymethyl)-DL-methionate (also known as MHA-Ca or HMTBa-Ca) with DL-Met across various animal species.

Assessment of Efficacy in Animal Performance Metrics

The efficacy of a methionine source is frequently determined by its impact on key animal performance indicators such as weight gain, feed conversion ratio (FCR), and meat yield.

Studies in broilers have consistently shown that while supplementation with this compound improves performance compared to a deficient basal diet, its efficacy relative to DL-Met can vary. In a study with male Ross 308 chickens, the biological effectiveness of MHA-Ca compared to DL-Met was found to be, on average, 60% for metrics including weight gain (65%), feed conversion ratio (60%), and breast meat yield (53%). researchgate.netdoaj.org These findings suggest that a larger quantity of MHA-Ca is required to achieve the same performance as DL-Met. researchgate.net For instance, it has been suggested that 1 kg of MHA-Ca could be replaced by 650g or less of DL-Met to achieve similar animal performance. researchgate.net

In growing pigs, research has also indicated differences in performance outcomes. When supplemented on an equimolar basis, diets with DL-Met have shown tendencies for improved gain-to-feed ratios compared to those with MHA-Ca. mdpi.com However, some studies have reported no significant differences in the growth performance of growing pigs when MHA-Ca and DL-Met are used at an equivalent bioefficacy level. researchgate.net A study on starter pigs showed that while both DL-Met and MHA-Ca supplementation improved final body weight, average daily gain, and average daily feed intake, and decreased the feed to gain ratio, the sources were not equivalent on a direct weight-for-weight basis. thepigsite.com

Research in Pacific white shrimp has also demonstrated that both L-methionine and MHA-Ca supplementation in low-fishmeal diets can lead to higher weight gain rate and specific growth rate compared to a negative control diet. nih.gov

Interactive Table: Comparative Efficacy of MHA-Ca vs. DL-Met in Broilers

| Performance Metric | Relative Biological Effectiveness of MHA-Ca vs. DL-Met (%) |

| Weight Gain | 65% |

| Feed Conversion Ratio | 60% |

| Breast Meat Yield | 53% |

| Source: researchgate.netdoaj.org |

Differences in Bioavailability and Systemic Utilization

Bioavailability, which refers to the proportion of a nutrient that is absorbed and utilized by the body for its intended physiological functions, is a key factor in comparing methionine sources.

In starter pigs, the relative bioavailability (RBV) of MHA-Ca has been reported to be lower than that of DL-Met. unibo.itcabidigitallibrary.orgnih.gov One study determined the RBV of MHA-Ca to DL-Met to be 65.7% on a product-to-product basis and 78.2% on an equimolar basis, based on nitrogen retention. cabidigitallibrary.orgnih.gov Another study in starter pigs found the RBV of MHA-Ca relative to DL-Met to be 71.2% on a product-to-product basis for nitrogen retention. thepigsite.com The lower bioavailability of MHA-Ca is partly attributed to the need for its conversion into L-methionine within the animal's body, a process that is not 100% efficient. nih.gov

Studies using radio-labeled methionine sources have shed light on the systemic utilization of these compounds. Research has shown that a higher percentage of DL-methionine hydroxy analogue (a component of MHA-Ca) is excreted compared to DL-methionine. nih.gov Furthermore, the oxidation rate of DL-methionine has been observed to be higher than that of its hydroxy analogue. nih.gov

Mathematical Models and Regression Approaches for Relative Efficacy Determination

To quantify the differences in efficacy between methionine sources, researchers employ various mathematical and statistical models. Slope-ratio assays and multi-exponential regression analyses are common approaches.

In slope-ratio assays, the response of an animal (e.g., nitrogen retention, weight gain) to graded levels of different methionine sources is measured. The ratio of the slopes of the regression lines for each source provides an estimate of their relative bioavailability. Using this method in pigs, the RBV of MHA-Ca compared to DL-Met has been calculated to be around 63.0% to 68.4% on a product-to-product basis for nitrogen retention. cabidigitallibrary.orgnih.gov

Multi-exponential regression analysis is another tool used, particularly in broiler studies where the dose-response relationship is often non-linear. researchgate.netdoaj.org This method allows for the comparison of the entire dose-response curve, providing a robust estimation of relative efficacy. Studies applying this model to broiler performance data have confirmed that the efficacy of MHA-Ca is significantly lower than that of DL-Met, with values often around 65% for weight gain. researchgate.netdoaj.org The validity of this mathematical approach has been supported by including a diluted DL-Met product in trials, which showed a bio-efficiency close to its dilution factor. researchgate.net

Interactive Table: Relative Bioavailability (RBV) of MHA-Ca vs. DL-Met in Pigs using Slope-Ratio Analysis

| Basis of Comparison | RBV of MHA-Ca to DL-Met (%) | Reference |

| Product-to-product (Nitrogen retained g/d) | 63.0% | nih.gov |

| Equimolar (Nitrogen retained g/d) | 75.0% | nih.gov |

| Product-to-product (Nitrogen retained g/d) | 68.4% | cabidigitallibrary.org |

| Equimolar (Nitrogen retained g/d) | 81.4% | cabidigitallibrary.org |

| Source: cabidigitallibrary.orgnih.gov |

Comparative Studies with Other Methionine Hydroxy Analogues

This compound is one of several methionine hydroxy analogues available for animal nutrition. Understanding its characteristics in comparison to other analogues is crucial for informed feed formulation.

Distinction from Methionine Hydroxy Analogue Free Acid (MHA-FA)

This compound (MHA-Ca) is the calcium salt of the methionine hydroxy analogue, while Methionine Hydroxy Analogue Free Acid (MHA-FA) is the acid form. researchgate.net MHA-Ca is a powder, whereas MHA-FA is typically a liquid. researchgate.net The primary chemical difference lies in the presence of calcium in MHA-Ca, which is formed by neutralizing MHA-FA with a calcium source like calcium hydroxide (B78521) or calcium oxide. researchgate.net

In terms of efficacy, both MHA-Ca and MHA-FA are generally considered to have a lower bioefficacy than DL-methionine. researchgate.netnih.gov The European Food Safety Authority (EFSA) has concluded that there is convincing evidence that both MHA-FA and MHA-Ca have a significantly lower bioefficacy than DL-Met in non-ruminant species. mdpi.com

Comparison with Isopropyl Ester of Methionine Hydroxy Analogue (HMBi)

The Isopropyl Ester of Methionine Hydroxy Analogue (HMBi) is another form of methionine analogue created through the esterification of 2-hydroxy-4-methylthiobutyric acid with isopropanol. cabidigitallibrary.org

Differential Effects on Rumen Microbiota and Metabolome

Direct scientific investigations detailing the specific effects of this compound on the rumen microbiota and metabolome are limited. However, research into its structural analog, methionine hydroxy analog calcium salt (MHA-Ca), provides comparative insights.

In a study involving Hu sheep, dietary supplementation with different methionine hydroxy analogs, including MHA-Ca and 2-hydroxy-4-(methylthio)-butanoic acid isopropyl ester (HMBi), led to significant alterations in the rumen environment compared to a control group. Both MHA-Ca and HMBi supplementation increased the alpha diversity of the rumen microbiota. Specifically, sheep receiving MHA-Ca showed a lower relative abundance of the bacterial genus Prevotellaceae_UCG_004 compared to the control group.

Metabolomic analysis revealed that both MHA-Ca and HMBi significantly altered the rumen metabolite profile, particularly affecting fatty acids, amino acids, and carbohydrates. These changes pointed to shifts in key metabolic pathways such as amino acid biosynthesis and carbohydrate metabolism. While these findings relate to MHA-Ca, they suggest that different forms of methionine analogs can have distinct impacts on the microbial ecosystem and metabolic activity within the rumen. Further research is required to determine if this compound elicits similar or different effects.

Interactive Data Table: Comparative Effects of Methionine Analogs on Rumen Microbiota in Hu Sheep (Note: Data presented is for Methionine Hydroxy Analog Calcium Salt (MHA-Ca), an analog of this compound, versus a control diet.)

| Category | Parameter | Control Group | MHA-Ca Group | Observation |

| Microbiota | Alpha Diversity | Lower | Higher | MHA-Ca increased microbial diversity. |

| Prevotellaceae_UCG_004 | Higher | Lower | MHA-Ca decreased the relative abundance. | |

| Metabolome | Key Metabolites | Baseline | Altered | MHA-Ca significantly altered levels of fatty acids, amino acids, and sugars. |

| Metabolic Pathways | Baseline | Altered | MHA-Ca impacted amino acid biosynthesis and carbohydrate metabolism. |

Comparative Analysis of Protein Synthesis and Nitrogen Utilization Efficiencies

A key study directly evaluating this compound (under the product name Mepron) in calves found it to be the most effective methionine derivative for improving nitrogen retention and live weight gain when compared to standard DL-methionine and DL-methionine hydroxy analog calcium salt (MHA). nih.gov This suggests a high potential for this specific compound to be efficiently utilized for protein synthesis in ruminants. nih.gov The positive results were observed when supplemented in both fluid and concentrated feed, highlighting its effectiveness even in calves with a functioning rumen. nih.gov

Broader research into methionine analogs, particularly MHA-Ca, provides a wider context for nitrogen utilization efficiency. Multiple nitrogen balance studies in pigs have been conducted to determine the relative bioavailability (RBV) of MHA-Ca compared to DL-methionine. These studies consistently show that while MHA-Ca is an effective source of methionine, its bioavailability is typically lower than that of DL-methionine on a product-to-product basis. For instance, the RBV of MHA-Ca to DL-methionine for nitrogen retention has been reported in various studies to be around 65.7% to 71.2% on a product-to-product basis. semanticscholar.orgnih.gov When compared to L-methionine, MHA-Ca showed an RBV of approximately 70% on a product-to-product basis for nitrogen retention in starter pigs. nih.gov

This difference in efficiency is often attributed to the biochemical conversion steps required for MHA-Ca to become the biologically active L-methionine form used in protein synthesis. semanticscholar.org The superior performance of this compound in the calf study suggests its chemical structure may allow for more efficient absorption or conversion compared to other analogs like MHA. nih.gov

Interactive Data Table: Comparative Nitrogen Utilization Efficiency of Methionine Sources

| Methionine Source | Animal Model | Key Finding | Relative Bioavailability (RBV) vs DL-Met (product-to-product) | Source |

| This compound (Mepron) | Calves | Most effective for N retention and weight gain | Not quantified, but superior to DL-Met and MHA | nih.gov |

| DL-methionine hydroxy analog calcium salt (MHA-Ca) | Pigs | Lower N retention efficiency than DL-Met | 65.7% - 71.2% | semanticscholar.orgnih.gov |

| DL-methionine hydroxy analog calcium salt (MHA-Ca) | Pigs | Lower N retention efficiency than L-Met | ~70% (vs L-Met) | nih.gov |

| DL-methionine | Pigs | High bioavailability | 97-99% (vs L-Met) | nih.govnih.gov |

Comparative Modulation of Antioxidative Capacity in Biological Systems

There is currently a lack of direct scientific research investigating the specific effects of this compound on the antioxidative capacity in biological systems.

Comparative studies on other methionine sources, such as DL-methionine and its hydroxy analog (MHA-Ca), have shown that methionine supplementation can play a role in modulating oxidative stress. These effects are often linked to methionine's role as a precursor to cysteine, which is required for the synthesis of the major intracellular antioxidant, glutathione. However, without direct experimental data on this compound, no specific claims or comparisons regarding its influence on antioxidative systems can be made.

Future Research Directions and Unanswered Questions in Studies of Calcium N Hydroxymethyl Dl Methionate

Elucidation of Precise Cellular and Subcellular Mechanisms of Action

Current knowledge establishes that methionine analogues, such as DL-methionine (B7763240) hydroxy analog calcium salt (MHA-Ca), serve as effective dietary sources of methionine for protein synthesis in various animal species. unibo.iteuropa.eu Studies have demonstrated their capacity to support nitrogen retention and growth, indicating that the analogue is converted into biologically available methionine. nih.govnih.govresearchgate.netnih.gov However, the precise biochemical pathways and efficiencies of this conversion at the cellular and subcellular levels are not fully understood.

Future research must aim to delineate the specific enzymatic processes involved in the transformation of Calcium N-(hydroxymethyl)-DL-methionate into L-methionine. Key unanswered questions include:

Enzyme Identification and Localization: Which specific enzymes (e.g., oxidases, transaminases) are responsible for the conversion, and where are they located within the cell (e.g., cytoplasm, mitochondria)?

Transport Mechanisms: What are the specific transporters responsible for the uptake of the compound into the cell and its subsequent transport across organellar membranes, such as the mitochondrial membrane?

Investigating these mechanisms will provide a more refined understanding of the compound's metabolic fate and its ultimate contribution to the cellular methionine pool.

Application of Advanced Omics Technologies (e.g., Metagenomics, Metabolomics) in Non-Clinical Models

The advent of high-throughput omics technologies offers powerful tools to systematically investigate the biological impact of nutritional compounds. frontiersin.orgbelgium.be The application of metabolomics and transcriptomics has already provided insights into the molecular mechanisms of methionine supplementation in non-clinical models. mdpi.com Applying these advanced analytical approaches to the study of this compound can move beyond traditional performance metrics to reveal its influence on complex biological systems.

Future studies should leverage omics technologies to explore various facets of the compound's activity.

Metabolomics: This can be used to trace the metabolic fate of the compound, identifying and quantifying the full spectrum of downstream metabolites. This would create a detailed metabolic signature, allowing for direct comparison with other methionine sources and revealing its influence on related biochemical pathways. mdpi.comnih.gov

Metagenomics: Analysis of the gut microbiome is crucial, as gut bacteria can play a significant role in the metabolism of amino acids and their analogues. Metagenomics can reveal how this compound supplementation alters the composition and functional capacity of the gut microbiota. nih.gov

Proteomics and Transcriptomics: These technologies can identify changes in protein and gene expression in response to supplementation, highlighting the cellular machinery and regulatory pathways that are impacted. mdpi.comnih.gov

The table below outlines potential applications of various omics technologies in future research.

| Omics Technology | Research Application for this compound | Potential Insights |

| Metabolomics | Trace the metabolic conversion pathway and downstream effects in plasma and tissues. | Identification of key intermediates, end-products, and alterations in related metabolic pathways (e.g., one-carbon metabolism). |

| Metagenomics | Analyze changes in gut microbial populations and their genetic potential in response to supplementation. | Understanding the role of the microbiome in the compound's metabolism and its impact on gut health. |

| Transcriptomics | Profile gene expression changes in key metabolic tissues like the liver and intestine. | Identification of regulated genes and pathways involved in amino acid transport, metabolism, and protein synthesis. |

| Proteomics | Quantify changes in the protein landscape of cells and tissues. | Revealing the functional impact on enzymes, transporters, and structural proteins involved in methionine utilization. |

Development of Novel and High-Throughput Analytical Methodologies

Robust analytical methods are fundamental for both quality control and advanced research. Current methods for the determination of methionine and its analogues in matrices like animal feed include techniques such as ion-exchange chromatography and high-performance liquid chromatography with ultraviolet detection (HPLC-UV). nih.goveuropa.eu Capillary electrophoresis has also been established as a method for quantifying methionine hydroxy analogue. lumexinstruments.com

While effective, these methods may have limitations in terms of sample throughput, sensitivity for in-vivo mechanistic studies, or the ability to perform subcellular quantification. The future development of analytical methodologies should focus on:

High-Throughput Screening: Creating automated platforms capable of rapidly analyzing a large number of biological samples to facilitate extensive pharmacokinetic and pharmacodynamic studies.

Enhanced Sensitivity and Specificity: Developing methods, potentially based on mass spectrometry (LC-MS/MS), with lower limits of detection (LOD) and quantification (LOQ) to accurately measure the compound and its metabolites in complex biological fluids and tissues. nih.gov

Spatial Resolution: Employing advanced techniques like mass spectrometry imaging to visualize the distribution of the compound and its metabolites within tissues and even at the subcellular level, providing critical insights into its mechanism of action.

Chiral Separation: Designing high-throughput methods capable of efficiently separating and quantifying the individual D- and L-stereoisomers to support stereoisomer-specific research.

Systematic Investigation of Stereoisomer-Specific Biological Activities

This compound contains a chiral center, meaning it exists as a racemic mixture of D- and L-stereoisomers. It is a well-established principle in pharmacology and nutrition that different stereoisomers of a compound can have distinct biological activities and metabolic fates. nih.gov Research on methionine hydroxy analogues in chicks has shown that the D- and L-isomers can differ significantly in their efficacy and toxicity. nih.gov In one study, the D-isomer of the hydroxy analogue was found to be superior to the L-isomer as a source of methionine activity. nih.gov

This precedent underscores the critical need for a systematic investigation into the stereoisomer-specific effects of this compound. Future research must separate the individual stereoisomers and evaluate them independently to answer key questions:

Are there differences in the rate and efficiency of absorption from the gastrointestinal tract between the isomers?

Do the cellular uptake mechanisms and the enzymes responsible for conversion to keto-methionine exhibit stereospecificity?

Do the D- and L-isomers have different impacts on metabolic pathways beyond protein synthesis?

| Stereoisomer Aspect | Research Focus | Rationale |

| Bioavailability | Compare the relative absorption and tissue distribution of the purified D- and L-isomers. | Transport proteins and enzymes involved in absorption may have stereospecific preferences. |

| Metabolic Conversion | Assess the in-vitro and in-vivo conversion rates of each isomer to L-methionine. | Key enzymes in the conversion pathway may favor one isomer over the other, impacting overall efficacy. nih.gov |

| Biological Activity | Evaluate the efficacy of each isomer in supporting key outcomes (e.g., protein synthesis, growth). | The ultimate biological effect may differ significantly between isomers, as seen in other chiral compounds. nih.govnih.gov |

Integration of Multi-Omics Datasets for a Holistic Systems-Level Understanding

To achieve a comprehensive understanding of the biological impact of this compound, it is necessary to move beyond single-data-type analyses and adopt an integrative, systems-biology approach. nih.govmixomics.org Integrating datasets from different omics layers—such as the genome, transcriptome, proteome, and metabolome—can reveal the complex interplay of molecules and provide a holistic view of the cellular response to the compound. quantori.comrsc.orgmdpi.com

Future research should be designed around a multi-omics framework. In a non-clinical model, this would involve the simultaneous collection of various types of data from the same set of samples. For instance, after supplementation with the compound, researchers could:

Use transcriptomics to identify genes whose expression is altered.

Employ proteomics to see if these changes in gene expression translate to changes in the levels of functional proteins and enzymes.

Apply metabolomics to measure the resulting shifts in the concentrations of metabolites, confirming the functional outcome of the transcriptomic and proteomic changes. mdpi.com

By integrating these datasets, it becomes possible to construct a comprehensive model of the compound's mechanism of action, linking genetic regulation to protein function and subsequent metabolic output. nih.gov This systems-level understanding can uncover novel interactions and biological roles that would be missed by analyzing each omics layer in isolation. mixomics.org

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Calcium N-(hydroxymethyl)-DL-methionate, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : Synthesis typically involves the hydroxymethylation of DL-methionine followed by calcium salt formation. Optimization includes pH control (neutral to slightly alkaline conditions) and temperature modulation (25–40°C) to prevent side reactions. Purity can be enhanced via recrystallization using ethanol/water mixtures. Structural confirmation requires elemental analysis and calcium content titration .

Q. Which analytical techniques are most effective for characterizing the structural integrity and purity of this compound?

- Methodological Answer :

- FTIR : Confirm functional groups (e.g., –NH–CH2OH, –COO⁻Ca²⁺).

- NMR : Assign stereochemistry (DL-configuration) and hydroxymethyl group integration.

- X-ray crystallography : Resolve crystal structure and calcium coordination geometry.

- HPLC : Assess purity (>98%) using reverse-phase columns with UV detection at 210 nm .

Q. How can researchers assess the stability of this compound under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies:

- Thermal stability : Heat samples at 40°C, 60°C, and 80°C for 1–4 weeks; monitor decomposition via HPLC.

- Humidity : Expose to 75% relative humidity; track hygroscopicity and clumping.

- Light sensitivity : Use UV/Vis spectroscopy to detect photodegradation products.

- Refer to safety data for recommended storage (dry, ventilated, <25°C) .

Advanced Research Questions

Q. What experimental approaches are suitable for investigating the metabolic pathways of this compound in ruminant models?

- Methodological Answer :

- In vivo trials : Administer radiolabeled (¹⁴C) compound to ruminants; analyze isotope distribution in blood, urine, and feces.

- Microbial fermentation assays : Use rumen fluid simulants to study methionine release kinetics under anaerobic conditions.

- Mass spectrometry : Identify metabolites (e.g., free methionine, hydroxymethyl derivatives) in digestive tract samples .

Q. How should researchers design studies to address the lack of toxicological data for this compound, particularly regarding chronic exposure effects?

- Methodological Answer :

- Acute toxicity : Follow OECD Guideline 423 (oral administration in rodents; LD₅₀ determination).

- Subchronic toxicity : 90-day feeding studies in rodents; monitor hepatic/renal function via serum biomarkers (ALT, creatinine).

- Genotoxicity : Ames test (bacterial reverse mutation assay) and micronucleus test .

Q. What methodologies can be employed to evaluate the interaction between this compound and other feed additives in ruminant diets?

- Methodological Answer :

- Isothermal titration calorimetry (ITC) : Quantify binding affinity with minerals (e.g., zinc, copper).

- Digestibility trials : Use fistulated ruminants to assess methionine bioavailability when co-administered with urea or probiotics.

- Statistical modeling : Apply response surface methodology (RSM) to optimize additive synergies .

Key Research Gaps and Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.